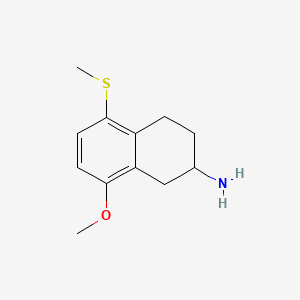![molecular formula C12H11NOS2 B3064069 Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- CAS No. 859239-21-7](/img/structure/B3064069.png)
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is a heterocyclic compound that features a pyridine ring substituted with a furan ring and a dithiolane group This compound is of interest due to its unique structural properties, which combine the characteristics of pyridine, furan, and dithiolane moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the dithiolane group. The pyridine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dithiolane group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the furan ring, resulting in the formation of dihydropyridine or dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and dihydrofuran derivatives.
Substitution: Various substituted pyridine and furan derivatives.
科学研究应用
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine and furan rings may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Dithiolane: A sulfur-containing heterocycle.
Uniqueness: Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is unique due to the combination of pyridine, furan, and dithiolane moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
859239-21-7 |
|---|---|
分子式 |
C12H11NOS2 |
分子量 |
249.4 g/mol |
IUPAC 名称 |
3-[5-(1,3-dithiolan-2-yl)furan-2-yl]pyridine |
InChI |
InChI=1S/C12H11NOS2/c1-2-9(8-13-5-1)10-3-4-11(14-10)12-15-6-7-16-12/h1-5,8,12H,6-7H2 |
InChI 键 |
UITMTMQMFFBLFB-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)C2=CC=C(O2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


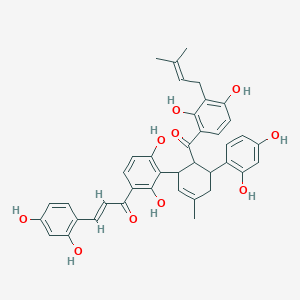
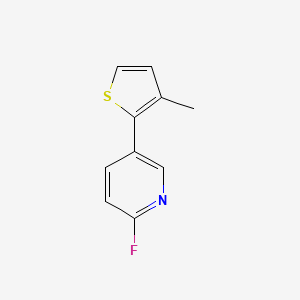
![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)
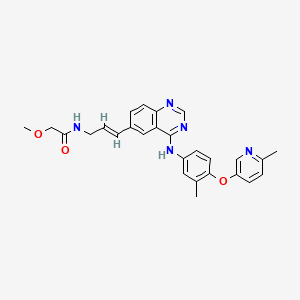
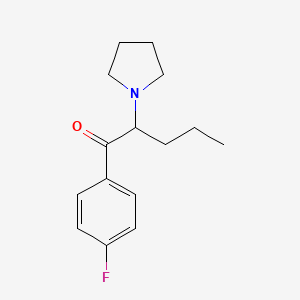

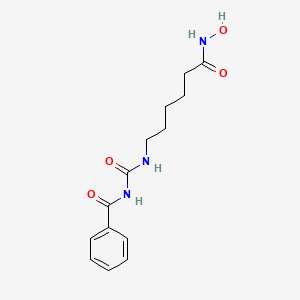
![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)
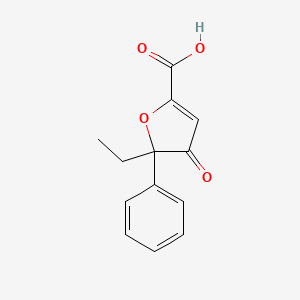
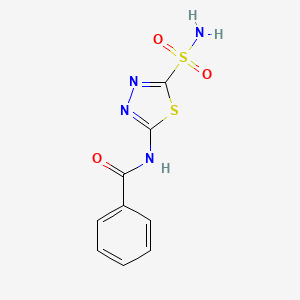
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)

